An In-Depth Technical Guide to the Synthesis and Characterization of 3-Azepan-1-yl-4-(methylsulphonyl)aniline
An In-Depth Technical Guide to the Synthesis and Characterization of 3-Azepan-1-yl-4-(methylsulphonyl)aniline
This guide provides a comprehensive overview of the synthesis and characterization of 3-Azepan-1-yl-4-(methylsulphonyl)aniline (CAS No. 1000018-38-1), a key intermediate in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed protocols, mechanistic insights, and thorough characterization methodologies.
Introduction: The Significance of Substituted Anilines
Substituted anilines are a cornerstone of medicinal chemistry, forming the structural core of a vast array of therapeutic agents. The title compound, with its unique combination of an azepane ring, a methylsulfonyl group, and an aniline moiety, presents a versatile scaffold for the development of novel pharmaceuticals. The strategic placement of these functional groups allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug efficacy and safety. The azepane ring, a seven-membered saturated heterocycle, offers a greater degree of conformational flexibility compared to smaller five- or six-membered rings, enabling more extensive exploration of the chemical space in drug design.
Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most efficient and industrially scalable synthesis of 3-Azepan-1-yl-4-(methylsulphonyl)aniline is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This powerful transformation involves the displacement of a leaving group on an aromatic ring by a nucleophile.
Mechanistic Rationale
The success of the SNAr reaction hinges on the electronic nature of the aromatic substrate. The aniline ring must be "activated" by the presence of a strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group. In the case of our target molecule, the methylsulfonyl (-SO2CH3) group serves as a potent EWG, effectively stabilizing the negatively charged intermediate, known as the Meisenheimer complex, that forms during the reaction.
Recent mechanistic studies have provided deeper insights into SNAr reactions, suggesting that many proceed through a concerted mechanism rather than the traditional two-step addition-elimination pathway.[1][2] The exact mechanism can be influenced by factors such as the nature of the solvent, the base used, and the specific reactants.[3][4] Kinetic investigations have revealed that in some cases, a species formed during the reaction can act as a catalyst, leading to complex reaction profiles.[3][4] For the synthesis of 3-Azepan-1-yl-4-(methylsulphonyl)aniline, a concerted or borderline mechanism is likely at play, influenced by the moderate electron-withdrawing nature of the sulfonyl group.[2][5]
Synthetic Workflow Diagram
Caption: Synthetic workflow for 3-Azepan-1-yl-4-(methylsulphonyl)aniline.
Experimental Protocol: A Validated Synthetic Procedure
The following protocol is based on established methodologies for similar SNAr reactions, such as the synthesis of related pharmaceutical intermediates.[6]
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 3-Fluoro-4-(methylsulfonyl)aniline | 252561-34-5 | C7H8FNO2S | 189.21 |
| Azepane | 111-49-9 | C6H13N | 99.17 |
| Potassium Carbonate (K2CO3) | 584-08-7 | K2CO3 | 138.21 |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | C2H6OS | 78.13 |
| Ethyl Acetate (EtOAc) | 141-78-6 | C4H8O2 | 88.11 |
| Brine (Saturated NaCl solution) | N/A | NaCl in H2O | N/A |
| Anhydrous Sodium Sulfate (Na2SO4) | 7757-82-6 | Na2SO4 | 142.04 |
Step-by-Step Synthesis
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-Fluoro-4-(methylsulfonyl)aniline (1.0 equivalent), azepane (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add a suitable volume of anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a reactant concentration of approximately 0.5 M.
-
Reaction Conditions: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine to remove any remaining DMSO.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 3-Azepan-1-yl-4-(methylsulphonyl)aniline as a solid.
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Characterization of 3-Azepan-1-yl-4-(methylsulphonyl)aniline
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are routinely employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
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1H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected chemical shifts (δ) in ppm (relative to TMS) in a suitable solvent like CDCl3 or DMSO-d6 would be:
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Aromatic protons on the aniline ring (typically in the range of 6.5-7.5 ppm).
-
Protons of the methylsulfonyl group (a singlet around 3.0 ppm).
-
Protons of the azepane ring (multiplets in the aliphatic region, typically 1.5-3.5 ppm).
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The amine (-NH2) protons (a broad singlet, the chemical shift of which is concentration and solvent dependent).
-
-
13C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Electrospray Ionization (ESI-MS): This technique is commonly used to determine the molecular weight of the compound. The expected molecular ion peak ([M+H]+) for C13H20N2O2S would be at m/z 269.13.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands (in cm-1) would include:
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N-H stretching: Two distinct bands in the region of 3300-3500 cm-1, characteristic of a primary amine.
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C-H stretching: Bands for aromatic and aliphatic C-H bonds around 2850-3100 cm-1.
-
S=O stretching: Strong, characteristic absorptions for the sulfonyl group, typically two bands around 1300-1350 cm-1 (asymmetric) and 1140-1160 cm-1 (symmetric).
-
C=C stretching: Aromatic ring vibrations in the 1450-1600 cm-1 region.
Structure-Characterization Relationship Diagram
Caption: Relationship between the molecular structure and its characterization data.
Conclusion and Future Directions
The synthesis of 3-Azepan-1-yl-4-(methylsulphonyl)aniline via a nucleophilic aromatic substitution reaction is a robust and efficient method for producing this valuable pharmaceutical intermediate. The detailed protocol and characterization data provided in this guide serve as a reliable resource for researchers in the field. Further optimization of reaction conditions, such as exploring alternative bases, solvents, or catalysts, could lead to improved yields and reduced reaction times, enhancing the overall efficiency of the synthesis. The continued exploration of derivatives based on this scaffold holds significant promise for the discovery of new therapeutic agents.
References
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Kim, J., et al. (2023). Mechanistic insights into amination via nucleophilic aromatic substitution. Reaction Chemistry & Engineering, 8(8), 1848-1857. Available at: [Link]
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Clayden, J., et al. (2018). One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted. Angewandte Chemie International Edition, 57(30), 9538-9542. Available at: [Link]
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Bak, J. B., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(30), 9538-9542. Available at: [Link]
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Kim, J., et al. (2023). Mechanistic insights into amination via nucleophilic aromatic substitution. ResearchGate. Available at: [Link]
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Powers, A. S., et al. (2021). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 12(3), 1146-1153. Available at: [Link]
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Suzuki, T., et al. (1999). Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. Chemical & Pharmaceutical Bulletin, 47(1), 28-36. Available at: [Link]
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Kovalev, I. S., et al. (2021). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry, 17, 2229-2238. Available at: [Link]
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El-Daly, S. A., et al. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Scientific Reports, 14(1), 2635. Available at: [Link]
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Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. Available at: [Link]
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Bermejo, F. (2021). Reactions for making widely used aniline compounds break norms of synthesis. Nature, 596(7873), 484-485. Available at: [Link]
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Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. Available at: [Link]
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